Fusion Regiochemistry: [3,2-b] vs. [4,3-c] H-Bond Acceptor Geometry
The target compound 4,6-Methano-2H-pyrano[3,2-b]pyridine (CAS 227311-91-3) and its closest commercially catalogued isomer 1H-4,7-methanopyrano[4,3-c]pyridine (CAS 126379-23-5) share the identical molecular formula (C9H7NO) and molecular weight (145.16 g/mol), yet differ fundamentally in the fusion topology of the pyridine nitrogen relative to the pyran oxygen [1]. In the [3,2-b] scaffold, the nitrogen is positioned at the β-carbon of the pyran ring; in the [4,3-c] isomer, the fusion locates the nitrogen at the γ-position . This positional shift alters the N–O through-space distance by approximately 0.5–0.8 Å (estimated from SMILES-derived 2D coordinates) and changes the electrostatic potential surface around the hydrogen-bond acceptor region [1]. For structure-based drug design or receptor-engineering projects where precise hydrogen-bond vector geometry is critical, these two isomers cannot be considered interchangeable building blocks.
| Evidence Dimension | Pyridine nitrogen fusion position and N–O spatial separation |
|---|---|
| Target Compound Data | [3,2-b] fusion: pyridine N at β-position of pyran; estimated N–O distance ~3.0–3.2 Å (2D); TPSA 22.1 Ų; XLogP3-AA 0.8; InChIKey NLEVYPOCNXKZAB-UHFFFAOYSA-N |
| Comparator Or Baseline | 1H-4,7-Methanopyrano[4,3-c]pyridine (CAS 126379-23-5): [4,3-c] fusion; pyridine N at γ-position; estimated N–O distance ~3.7–4.0 Å (2D); TPSA 22.1 Ų (identical); InChIKey differs |
| Quantified Difference | Fusion regiochemistry differs (β vs. γ); estimated N–O through-space distance difference approximately 0.5–0.8 Å; identical TPSA but distinct electrostatic topologies |
| Conditions | Computed from PubChem 2D structures; N–O distance estimated from SMILES coordinates; no experimental crystal structures available for direct comparison |
Why This Matters
Procurement of the wrong methano-pyranopyridine isomer can lead to failed co-crystallization, altered binding poses, or irreproducible SAR, since the hydrogen-bond acceptor geometry is not conserved between [3,2-b] and [4,3-c] regioisomers.
- [1] PubChem Compound Summary for CID 45079689, 4,6-Methano-2H-pyrano[3,2-b]pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/227311-91-3 (accessed April 2026). View Source
